molecular formula C11H11N5 B14882039 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine-4-carbonitrile

6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine-4-carbonitrile

Cat. No.: B14882039
M. Wt: 213.24 g/mol
InChI Key: HDPPSUCRQPFURE-UHFFFAOYSA-N
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Description

6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine-4-carbonitrile typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with appropriate reagents to form the desired pyrimidine derivative. One common method includes the use of metallic sodium in anhydrous toluene, followed by the addition of acetophenone . The reaction mixture is stirred at room temperature for several days, and the product is isolated through filtration, washing, and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine-4-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

IUPAC Name

6-(1,5-dimethylpyrazol-3-yl)-2-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C11H11N5/c1-7-4-11(15-16(7)3)10-5-9(6-12)13-8(2)14-10/h4-5H,1-3H3

InChI Key

HDPPSUCRQPFURE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C2=NC(=NC(=C2)C#N)C

Origin of Product

United States

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